

Chemical properties of 1-Allyl-1H-benzo[d]triazole

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Compound of Interest

Compound Name: 1-Allyl-1H-benzo[d][1,2,3]triazole

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An In-depth Technical Guide on the Core Chemical Properties of 1-Allyl-1H-benzo[d]triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Allyl-1H-benzo[d]triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, a detailed protocol for its synthesis, and its spectroscopic profile. Furthermore, it explores the potential biological activities based on the known functions of benzotriazole derivatives.

Core Chemical Properties

1-Allyl-1H-benzo[d]triazole is a derivative of benzotriazole where an allyl group is attached to one of the nitrogen atoms of the triazole ring. Its core chemical and physical properties are summarized below.

Property	Value
CAS Number	52298-91-6
Molecular Formula	C ₉ H ₉ N ₃
Molecular Weight	159.19 g/mol
Appearance	Predicted: Colorless to pale yellow solid or oil
Purity	≥97% (commercially available)
Storage Conditions	Inert atmosphere, 2-8°C

Synthesis of 1-Allyl-1H-benzo[d]triazole

The synthesis of 1-Allyl-1H-benzo[d]triazole is typically achieved via the N-alkylation of 1H-benzotriazole with an allyl halide. This reaction is a standard procedure for generating N-substituted benzotriazoles.[\[1\]](#)[\[2\]](#)

Experimental Protocol: N-Alkylation of 1H-Benzotriazole

Materials:

- 1H-Benzotriazole
- Allyl bromide
- Potassium carbonate (K₂CO₃), anhydrous
- Acetonitrile (MeCN), anhydrous
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-benzotriazole (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile (10 mL per gram of benzotriazole).
- Stir the suspension at room temperature for 15 minutes.
- Add allyl bromide (1.2 equivalents) dropwise to the stirring suspension.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.

- Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-Allyl-1H-benzo[d]triazole.

Synthesis and Purification Workflow

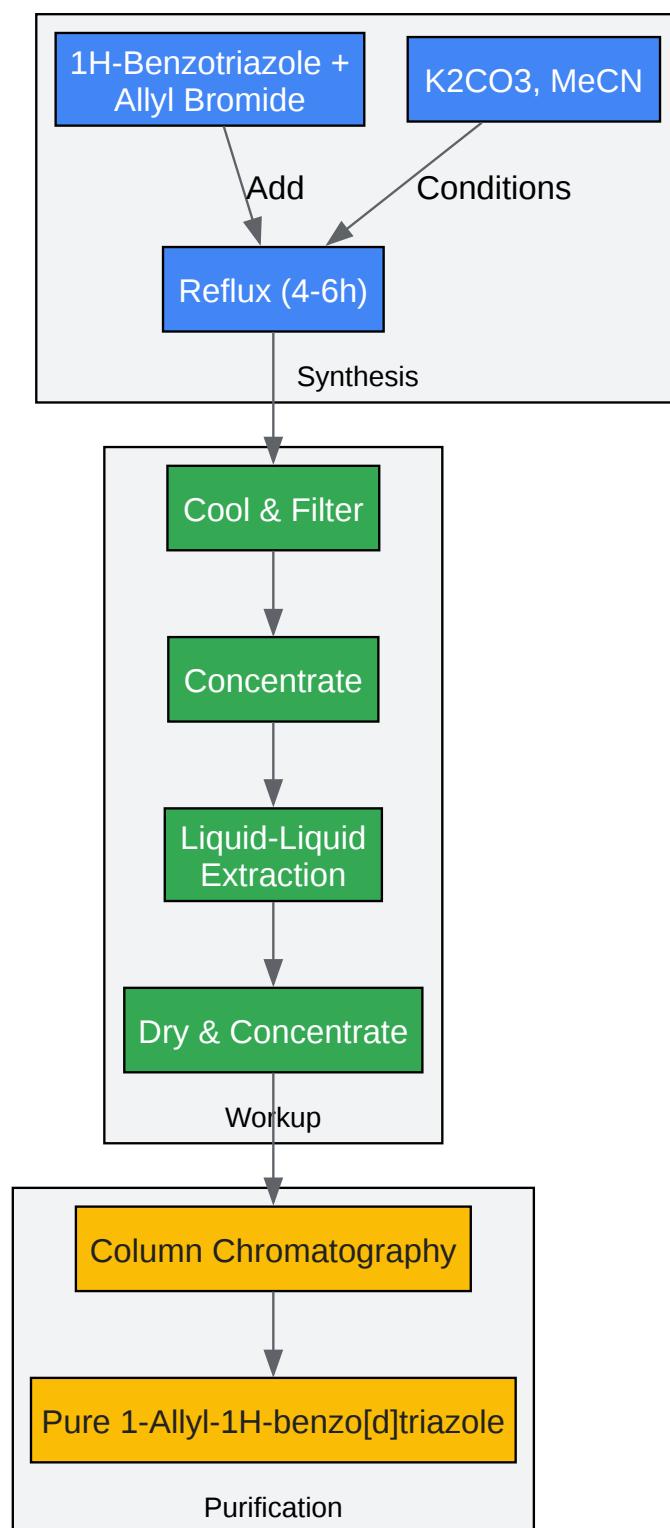


Diagram 1: Synthesis and Purification Workflow

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Caption: General workflow for the synthesis and purification of 1-Allyl-1H-benzo[d]triazole.

Spectroscopic Characterization

Accurate spectroscopic characterization is essential for confirming the structure and purity of the synthesized compound. The following data are predicted based on the known spectra of 1H-benzotriazole and related N-substituted derivatives.^{[3][4][5]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
8.05 - 8.10 (d)	1H, Ar-H
7.55 - 7.60 (d)	1H, Ar-H
7.35 - 7.45 (m)	2H, Ar-H
6.00 - 6.15 (m)	1H, -CH=CH ₂
5.30 - 5.40 (m)	2H, -CH=CH ₂
5.15 - 5.25 (d)	2H, N-CH ₂ -

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
146.3	Ar-C
134.5	Ar-C
132.0	-CH=CH ₂
127.5	Ar-CH
124.0	Ar-CH
120.0	Ar-CH
118.5	-CH=CH ₂
110.0	Ar-CH
52.5	N-CH ₂ -

Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted FT-IR Data (KBr, cm⁻¹)

Wavenumber (cm ⁻¹)	Vibrational Mode
3050 - 3100	C-H stretch (Aromatic)
2920 - 2980	C-H stretch (Allyl)
1640 - 1650	C=C stretch (Allyl)
1590 - 1610	N=N stretch (Triazole ring)
1450 - 1500	C=C stretch (Aromatic ring)
1200 - 1220	C-N stretch
740 - 780	C-H out-of-plane bend (Aromatic)

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern for 1-alkylbenzotriazoles is characterized by the loss of a nitrogen molecule (N₂).[\[6\]](#)

Predicted Mass Spectrometry Data (EI)

m/z	Assignment
159	[M] ⁺ (Molecular Ion)
131	[M - N ₂] ⁺
118	[M - C ₃ H ₅] ⁺
104	[M - N ₂ - C ₂ H ₃] ⁺
91	[C ₆ H ₅ N] ⁺
77	[C ₆ H ₅] ⁺

General Spectroscopic Protocols

NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer. Use standard parameters, including a sufficient number of scans for ^{13}C NMR to achieve a good signal-to-noise ratio.
- Data Analysis: Process the spectra and reference the chemical shifts to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

FT-IR Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared if the sample is an oil.
- Data Acquisition: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify and assign the characteristic absorption bands.

Mass Spectrometry:

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at 70 eV.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Reactivity and Potential Biological Significance

Benzotriazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of pharmacological activities.^[7] These compounds are

known to interact with various biological targets. While the specific signaling pathways for 1-Allyl-1H-benzo[d]triazole are not extensively studied, the benzotriazole scaffold is associated with several key biological effects.

- **Antimicrobial and Antifungal Activity:** Many benzotriazole derivatives exhibit potent activity against various strains of bacteria and fungi.[7][8]
- **Antiviral Activity:** The benzotriazole core is present in molecules that inhibit viral enzymes, such as the NTPase/helicase of the Hepatitis C virus.[2]
- **Anticancer Activity:** Certain derivatives have shown antiproliferative effects on human tumor cell lines.
- **Enzyme Inhibition:** Benzotriazole-based compounds can act as inhibitors for various enzymes, which is a key mechanism in their therapeutic effects.[6]

Potential Biological Activities of Benzotriazole Derivatives

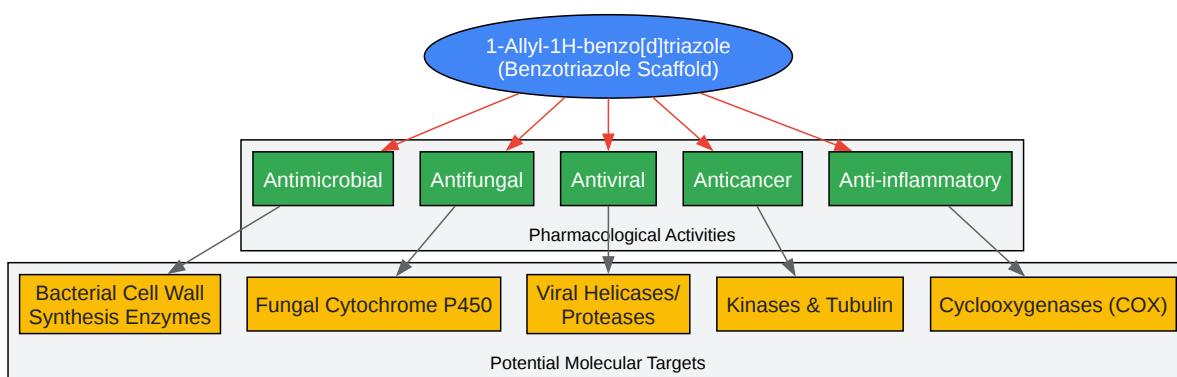


Diagram 2: Potential Biological Activities

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Caption: Potential biological activities and molecular targets of compounds containing the benzotriazole scaffold.

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